2-(Benzylthio)isoindoline-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzylsulfanylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c17-14-12-8-4-5-9-13(12)15(18)16(14)19-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAUPDRAKPXFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399488 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14204-26-3 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(benzylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Benzylthio Isoindoline 1,3 Dione and Analogues
Direct Synthetic Routes to 2-(Benzylthio)isoindoline-1,3-dione
Direct synthesis of this compound can be approached through several strategic routes, primarily involving the modification of the phthalimide (B116566) core. These methods range from classical condensation reactions to more advanced multi-step or one-pot sequences.
Phthalimide-Based Condensation and Derivatization Strategies
The most common approach to N-substituted phthalimides involves the reaction of phthalic anhydride with a primary amine. mdpi.comnih.gov For the synthesis of this compound, this would conceptually involve the reaction of phthalic anhydride with S-benzylaminothiol. However, the instability of such a reagent makes this direct condensation challenging.
A more viable and historically significant approach is the Gabriel synthesis, which traditionally involves the N-alkylation of potassium phthalimide with an alkyl halide. acgpubs.orgcore.ac.uk This method can be adapted for the synthesis of the target molecule by using a benzylthio-containing electrophile. For instance, the reaction of potassium phthalimide with benzyl (B1604629) sulfenyl chloride would theoretically yield this compound. While specific literature detailing this exact reaction is scarce, the general principles of the Gabriel synthesis provide a solid foundation for this synthetic strategy.
A common variation of the Gabriel synthesis involves the reaction of phthalimide with an alkyl halide in the presence of a base, such as potassium carbonate. This avoids the pre-formation of potassium phthalimide. For example, N-benzylphthalimide has been synthesized by heating a mixture of phthalimide, potassium carbonate, and benzyl chloride. orgsyn.org
| Reactants | Reagents | Conditions | Product | Yield (%) | Reference |
| Phthalimide, Benzyl chloride | Anhydrous Potassium Carbonate | Oil bath, 190°C, 3 hours | N-Benzylphthalimide | 72-79 | orgsyn.org |
| Phthalimide, Benzyl alcohol | Triphenylphosphine, Azodicarboxylate resin | THF, 25°C, 23 hours | N-Benzylphthalimide | 60 | researchgate.net |
| Phthalic acid, Benzylamine | Triethylamine/Trinitromethane eutectic catalyst | N,N-Dimethylformamide, Room temperature, 2-4 hours | N-Benzylphthalimide | High | google.com |
Advanced One-Pot or Multi-Step Synthetic Sequences
Modern synthetic chemistry often favors one-pot or multi-step, single-purification sequences for efficiency. A potential multi-step synthesis of this compound could involve the initial preparation of a suitable sulfur-containing precursor followed by cyclization with a phthaloyl moiety.
One relevant example is the two-step, one-pot synthesis of N-(difluoromethylthio)phthalimide. This process begins with the reaction of benzyl difluoromethylthioether with a solution of chlorine in chloroform. The resulting intermediate is then reacted in situ with potassium phthalimide to afford the final product. asianpubs.org A similar strategy could be envisioned for this compound, where benzyl mercaptan is first converted to benzylsulfenyl chloride, which then reacts with potassium phthalimide in the same pot.
Novel one-pot multicomponent reactions have also been developed for the synthesis of substituted phthalimides, sometimes utilizing ultrasound irradiation to promote the reaction and improve yields under green conditions. hhu.de These methods often involve a cascade of reactions, including Michael addition, intramolecular cyclization, and aromatization, starting from readily available materials. hhu.de Although not yet specifically applied to this compound, these advanced methodologies offer promising avenues for its future synthesis.
Synthesis of Related Isoindoline-1,3-dione Derivatives Featuring Sulfur Linkages
The synthesis of analogues of this compound, where a sulfur atom links the phthalimide moiety to an alkyl or benzyl group, provides valuable insight into the formation of the N-S bond.
Formation of S-Alkyl/S-Benzyl Phthalimide Hybrid Structures
Research has demonstrated the synthesis of complex hybrid molecules incorporating both S-alkyl/S-benzyl and phthalimide functionalities. For instance, a series of S-alkyl phthalimide and S-benzyl-oxadiazole-quinoline hybrids have been prepared. mdpi.com The synthesis involved reacting a thiolated oxadiazole-quinoline intermediate with N-bromoalkylphthalimides or substituted benzyl bromides. mdpi.com This approach highlights the utility of N-haloalkylphthalimides as precursors for introducing the phthalimide group into a molecule via a sulfur linkage.
In a related synthesis, 2-[4-[(phenylmethyl)thio]butyl]-1H-isoindole-1,3(2H)-dione was prepared by reacting benzyl mercaptan with sodium hydride, followed by the addition of N-(4-bromobutyl)phthalimide. iu.edu This method exemplifies a straightforward nucleophilic substitution to form the S-benzyl linkage.
| Thiol | Phthalimide Derivative | Base | Product | Reference |
| Benzyl mercaptan | N-(4-bromobutyl)phthalimide | Sodium Hydride | 2-[4-[(phenylmethyl)thio]butyl]-1H-isoindole-1,3(2H)-dione | iu.edu |
| 5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2-thiol | N-bromoalkylphthalimide | Potassium Carbonate | Quinoline-oxadiazole-phthalimide hybrids | mdpi.com |
Coupling Reactions Involving Thiolated Intermediates
Coupling reactions are a powerful tool for forming carbon-sulfur bonds. Copper-catalyzed coupling reactions have been employed in the synthesis of thioethers from N-thiophthalimides. For example, (hetero)aryl, benzylic, and alkyl zinc halides can be thiolated with N-thiophthalimides in the presence of a copper(II) acetate catalyst to produce polyfunctionalized thioethers in good yields. google.com This methodology could be adapted to synthesize this compound by using a suitable benzyl organozinc reagent.
Furthermore, nickel-catalyzed cross-electrophile coupling of organic halides with N-thiophthalimides has been developed as a thiol-free method for the synthesis of unsymmetrical sulfides. 2promojournal.com This approach offers good functional group tolerance and proceeds under base-free conditions. 2promojournal.com
Sustainable and Efficient Synthetic Protocols
The development of sustainable and efficient synthetic methods is a key focus in modern chemistry. For the synthesis of phthalimide derivatives, several green chemistry approaches have been explored.
The use of ultrasound irradiation has been shown to promote one-pot multicomponent reactions for the synthesis of substituted phthalimides, often leading to higher yields in shorter reaction times and using environmentally benign solvents like ethanol. hhu.de Solvent-free reactions, where the reactants are heated together without a solvent, represent another green approach. For instance, the synthesis of N-substituted isoindoline-1,3-diones has been achieved by heating phthalic anhydride with the corresponding amine under solventless conditions. researchgate.net
The use of water as a solvent is another hallmark of green chemistry. Nano-copper(I) oxide has been used as a catalyst for the synthesis of N-substituted phthalimides from 2-halobenzoic acids, amines, and trimethylsilyl cyanide in water. rsc.org These sustainable protocols, while not yet specifically optimized for this compound, provide a clear direction for the future development of environmentally friendly synthetic routes to this class of compounds.
Green Chemistry Approaches in Isoindoline-1,3-dione Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isoindoline-1,3-dione derivatives to minimize environmental impact. These approaches focus on reducing or eliminating the use of hazardous solvents and reagents, improving energy efficiency, and increasing reaction yields.
One notable green synthetic method involves the solventless reaction between phthalic anhydride and an appropriate amine. researchgate.net This technique, developed by Andrade-Jorge et al., relies on simple heating of the reactants in the absence of a solvent, leading to a rapid and efficient formation of the desired N-substituted isoindoline-1,3-diones. researchgate.net This method not only simplifies the reaction setup and workup procedure but also avoids the environmental and health hazards associated with many organic solvents.
Another green approach involves the use of water or aqueous-alcoholic mixtures as the reaction medium. For instance, a series of isoindoline-1,3-diones were synthesized from o-phthalic acids or anhydrides with amines in a refluxing mixture of isopropanol and water. researchgate.net This method provides moderate to excellent yields and presents a more environmentally benign alternative to traditional organic solvents.
The condensation of phthalic anhydride with primary amines in glacial acetic acid is another commonly employed method for preparing isoindoline-1,3-dione derivatives. acs.org While glacial acetic acid is a solvent, this method can be considered relatively greener if the solvent is recycled. The reaction typically involves refluxing the mixture, followed by precipitation of the product in ice-cold water, filtration, and recrystallization from ethanol to yield the purified compounds. acs.org
Table 1: Comparison of Green Synthetic Methods for Isoindoline-1,3-dione Derivatives
| Method | Reactants | Solvent System | Conditions | Yields | Reference |
| Solventless Reaction | Phthalic anhydride and phenylethylamine | None | Simple heating | Not specified | researchgate.net |
| Aqueous-Alcoholic Mixture | o-Phthalic acids/anhydrides and amines | Isopropanol:Water | Reflux | 41-93% | researchgate.net |
| Glacial Acetic Acid Condensation | Phthalic anhydride and primary amino compounds | Glacial Acetic Acid | Reflux | 60-80% | acs.org |
Catalyst-Assisted Synthesis of Analogues
Catalysts play a crucial role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. The synthesis of isoindoline-1,3-dione analogues has benefited significantly from the development of various catalytic systems.
A notable example is the use of a SiO2-tpy-Nb catalyst for the synthesis of isoindoline-1,3-diones from o-phthalic acids or anhydrides and amines. researchgate.net This heterogeneous catalyst facilitates the reaction in an isopropanol-water solvent system at reflux, affording the final products in moderate to excellent yields, ranging from 41% to 93%. researchgate.net The use of a solid-supported catalyst simplifies the purification process as it can be easily separated from the reaction mixture by filtration.
Another approach involves the synthesis of substituted phenylisoindoline-1,3-diones through the reaction of N-phenyl phthalimide with various substituted aromatic aldehydes. 2promojournal.com This method often utilizes a base catalyst, such as a 10% sodium hydroxide solution, in an ethanol medium. The reaction is typically stirred at room temperature for an extended period, followed by hydrolysis to yield the desired product. 2promojournal.com
Furthermore, the synthesis of more complex isoindoline-1,3-dione derivatives can be achieved through multi-step reaction sequences involving catalysts. For instance, the preparation of 2-(4-(3-(4-hydroxyphenyl) acryloyl) phenyl) isoindoline-1,3-dione involves the reaction of 2-(4-acetylphenyl) isoindoline-1,3-dione with 4-hydroxybenzaldehyde in the presence of 10% sodium hydroxide in ethanol. 2promojournal.com
Table 2: Examples of Catalyst-Assisted Synthesis of Isoindoline-1,3-dione Analogues
| Catalyst/Reagent | Reactants | Solvent | Conditions | Product | Reference |
| SiO2-tpy-Nb | o-Phthalic acids/anhydrides and amines | IPA:H2O | Reflux | Isoindoline-1,3-diones | researchgate.net |
| 10% Sodium Hydroxide | 2-(4-acetylphenyl) isoindoline-1,3-dione and 4-hydroxybenzaldehyde | Ethanol | Room temperature, 48 hours | 2-(4-(3-(4-hydroxyphenyl) acryloyl) phenyl) isoindoline-1,3-dione | 2promojournal.com |
| 10% Sodium Hydroxide | 2-(4-acetylphenyl) isoindoline-1,3-dione and o-vanillin | Ethanol | Room temperature, 48 hours | 2-(4-(3-(2-hydroxy-4-methoxyphenyl)acryloyl)phenyl)isoindoline-1,3-dione | 2promojournal.com |
| 10% Sodium Hydroxide | 2-(4-acetylphenyl)isoindoline-1,3-dione and Indolecarbaldehyde | Ethanol | Room temperature, 48 hours | 2-(4-(3-(3ah-indol-3yl)phenyl)isoindoline-1,3-dione | 2promojournal.com |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
In a hypothetical ¹H NMR spectrum of 2-(benzylthio)isoindoline-1,3-dione, one would expect to see distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the phthalimide (B116566) group would likely appear as a set of multiplets in the downfield region (typically δ 7.0-8.0 ppm). The five protons of the benzyl (B1604629) group's phenyl ring would also resonate in this aromatic region. The two methylene (B1212753) protons (-CH₂-) of the benzyl group would be expected to produce a singlet, as they are not adjacent to any other protons, likely in the range of δ 4.0-5.0 ppm. The exact chemical shifts would be influenced by the solvent used for the analysis.
Table 1: Hypothetical ¹H NMR Signal Assignments for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| Aromatic (Phthalimide) | ~7.7-7.9 | Multiplet | 4H |
| Aromatic (Benzyl) | ~7.2-7.4 | Multiplet | 5H |
| Methylene (-CH₂-) | ~4.3 | Singlet | 2H |
Note: These are predicted values and would require experimental verification.
A ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. For this compound, one would anticipate signals for the carbonyl carbons of the dione (B5365651) group in the highly deshielded region (around δ 165-170 ppm). The aromatic carbons of both the phthalimide and benzyl moieties would generate a series of peaks between δ 120-140 ppm. The methylene carbon (-CH₂-) would likely appear in the range of δ 35-45 ppm.
Table 2: Hypothetical ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~167 |
| Aromatic (C) | ~132-135 |
| Aromatic (CH) | ~123-134 |
| Methylene (-CH₂-) | ~38 |
Note: These are predicted values and would require experimental verification.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the presence of specific functional groups. In the IR spectrum of this compound, the most prominent peaks would be from the carbonyl groups of the imide function. These typically appear as two strong absorption bands, an asymmetric stretch around 1770-1790 cm⁻¹ and a symmetric stretch around 1700-1720 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. A C-N stretching vibration might be found in the 1100-1300 cm⁻¹ range.
Table 3: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O (imide, asymmetric) | ~1775 | Strong |
| C=O (imide, symmetric) | ~1710 | Strong |
| Aromatic C-H | >3000 | Medium-Weak |
| Aromatic C=C | 1450-1600 | Medium-Weak |
| C-N | 1100-1300 | Medium |
Note: These are predicted values and would require experimental verification.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₅H₁₁NO₂S), the expected molecular weight is approximately 269.32 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 269. Key fragmentation patterns would likely involve the cleavage of the N-S bond and the S-CH₂ bond, leading to fragments corresponding to the phthalimide cation (m/z = 147) and the benzyl cation (m/z = 91).
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Phthalimide derivatives typically exhibit absorption bands in the UV region due to π → π* transitions of the aromatic system and n → π* transitions of the carbonyl groups. For this compound, one would expect to see absorption maxima in the range of 200-400 nm. The exact wavelengths and molar absorptivities would depend on the solvent and the specific electronic structure of the compound. For related isoindole-1,3-dione compounds, absorbance peaks are often observed in the near-UV region. acgpubs.org
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing quantitative information on the elemental composition of a substance. This analytical method is fundamental for the confirmation of the empirical formula of a synthesized compound, such as this compound. The technique involves the combustion of a small, precisely weighed sample of the compound at high temperatures. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are meticulously measured. The presence of sulfur is also determined through specific analytical procedures.
From the masses of these products, the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the original compound can be accurately calculated. These experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the successful synthesis and purity of the target molecule.
For this compound, the molecular formula is C₁₅H₁₁NO₂S. Based on this formula, the theoretical elemental composition has been calculated. While an extensive search of scientific literature was conducted, specific experimental data from the elemental analysis of this compound could not be located within the reviewed publications.
The expected theoretical percentages for each element are presented in the table below. This table serves as a benchmark for future experimental verification of the synthesis of this compound.
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 63.59 | Data not available |
| Hydrogen (H) | 3.91 | Data not available |
| Nitrogen (N) | 4.94 | Data not available |
| Sulfur (S) | 11.32 | Data not available |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 2-(Benzylthio)isoindoline-1,3-dione. These methods provide a detailed understanding of the molecule's electronic structure and geometry.
Density Functional Theory (DFT) Applications for Electronic and Molecular Properties
Density Functional Theory (DFT) has been widely applied to investigate the electronic and molecular properties of isoindoline-1,3-dione derivatives. eurjchem.comaps.orgnih.gov These calculations help in understanding the distribution of electrons within the molecule, which is crucial for predicting its reactivity and intermolecular interactions. For instance, DFT studies on related isoindole structures have revealed that the highest occupied molecular orbital (HOMO) is often located over the substituted aromatic ring, while the lowest unoccupied molecular orbital (LUMO) is predominantly found over the indole (B1671886) side. nih.gov This separation of frontier orbitals provides valuable information about the molecule's nucleophilic and electrophilic centers, indicating potential sites for chemical reactions. nih.gov
Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Quantum chemical calculations are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to validate the computed structures. epstem.net Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra have been successfully performed for similar molecular structures. epstem.netacgpubs.org For example, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts, and these theoretical values can be correlated with experimental data to confirm the molecular structure. epstem.net Similarly, calculated IR spectra, often scaled by a factor to account for theoretical approximations, can aid in the assignment of experimental vibrational bands. epstem.net
Reactivity Descriptors and Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of understanding chemical reactivity. nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, thermal stability, and biological activity. researchgate.net A smaller energy gap generally implies higher reactivity. For a series of organic compounds, HOMO-LUMO energy gaps were found to be in the range of -6.00 to -9.00 eV, indicating good stability. researchgate.net Reactivity descriptors such as chemical hardness, softness, and electronegativity, which are derived from HOMO and LUMO energies, provide further quantitative measures of a molecule's reactivity. researchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govimrpress.com This method is particularly valuable in drug discovery for predicting how a small molecule, such as this compound, might interact with a protein target. nih.gov
Prediction of Ligand-Protein Binding Modes and Interactions
Molecular docking simulations have been extensively used to predict the binding modes and interactions of isoindoline-1,3-dione derivatives with various protein targets. nih.govsioc-journal.cnnih.govmdpi.comdergipark.org.tr These simulations can identify the most likely binding pose of the ligand within the protein's active site and elucidate the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.net For instance, in studies of similar compounds, docking has revealed interactions with key amino acid residues in the active sites of enzymes like acetylcholinesterase and monoamine oxidase. sioc-journal.cnnih.gov The binding affinity, often expressed as a docking score or binding energy, can be calculated to estimate the strength of the ligand-protein interaction. dergipark.org.trresearchgate.net These computational predictions are crucial for understanding the potential biological activity of the compound and for guiding the design of more potent derivatives.
| Parameter | Description |
| Density Functional Theory (DFT) | A computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. |
| Frontier Molecular Orbitals (FMO) | The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which is an indicator of molecular reactivity. |
| Molecular Docking | A computational technique that predicts the preferred orientation of a ligand when bound to a receptor. |
| Binding Affinity | The strength of the binding interaction between a ligand and a protein target. |
Quantitative Binding Affinity Estimations
Quantitative binding affinity estimations are a cornerstone of computational drug discovery, predicting the strength of the interaction between a ligand, such as an isoindoline-1,3-dione derivative, and its target protein. Molecular docking is a primary technique used for this purpose. It calculates the preferred orientation of a molecule when bound to another to form a stable complex and estimates the binding affinity, often expressed as a docking score in kcal/mol. A more negative score typically indicates a stronger, more favorable binding interaction. semanticscholar.org
The following table summarizes the results of binding affinity estimations for several isoindoline-1,3-dione derivatives against various biological targets, as determined by molecular docking studies.
| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Derivative with phenylpiperazine moiety (I) | Acetylcholinesterase (AChE) | -10.9 (redocking score for Donepezil) | nih.gov |
| Derivative with benhydrylpiperazine moiety (III) | Butyrylcholinesterase (BuChE) | -11.0 | mdpi.com |
| N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (1a) | Antioxidant Protein Targets | -9.5 to -5.5 | mdpi.com |
| N-(1,3-dioxoisoindol-2-yl)thiophene-2-carboxamide (1b) | Antioxidant Protein Targets | -8.2 to -6.4 | mdpi.com |
| Various N-phenyl ring substituted derivatives | Protein Kinase (3MY1) | - | jmpas.com |
| Various N-phenyl ring substituted derivatives | VEGF Receptor (2OH4) | - | jmpas.com |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of a ligand-protein complex over time. While docking provides a static snapshot of the binding pose, MD simulations reveal the stability of these interactions and the conformational changes that may occur. researchgate.net The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. A stable complex will exhibit low and converging RMSD values, indicating that the ligand remains securely in the binding pocket. nih.govresearchgate.net
For example, MD simulations performed on complexes of isoindoline-1,3-dione derivatives with cholinesterases have shown that the complexes can remain stable for simulation periods of up to 100 nanoseconds. researchgate.net In one such study, the average RMSD for stable complexes was found to be in the range of 3.1 to 5.8 Å, confirming the stability of the ligand's position within the active site. nih.gov These simulations also allow for the calculation of binding free energies (ΔGbind), which provide a more rigorous estimation of binding affinity by considering entropic and solvent effects. Negative ΔGbind values indicate spontaneous and stable complex formation. nih.gov
The table below presents findings from MD simulations on various isoindoline-1,3-dione derivatives, highlighting the stability of their complexes with target proteins.
| Derivative-Protein Complex | Simulation Time (ns) | Key Finding (e.g., Average RMSD) | Reference |
|---|---|---|---|
| AChE-Derivative I Complex | >40 | Ligand RMSD: 9.2 ± 1.2 Å | nih.gov |
| AChE-Derivative IV Complex | >40 | Ligand RMSD: 5.8 ± 1.0 Å | nih.gov |
| AChE-Derivative V Complex | >40 | Ligand RMSD: 5.2 ± 0.4 Å | nih.gov |
| NCE 2-EGFR Complex | 100 | Protein RMSD: 2.4 to 2.8 Å | researchgate.net |
| Compound 35-DNA Gyrase Complex | 100 | Stable complex formation confirmed | researchgate.net |
In Silico Structure-Activity Relationship (SAR) Modeling
In silico Structure-Activity Relationship (SAR) modeling aims to identify the key structural features of a molecule that are responsible for its biological activity. jmpas.com By computationally analyzing a series of related compounds, researchers can build models that correlate specific structural modifications with changes in potency or efficacy. This guides the synthesis of new derivatives with improved properties.
For the isoindoline-1,3-dione class, SAR studies have yielded valuable insights. For instance, in the context of cholinesterase inhibition, research has shown that:
The Linker: The length and nature of the alkyl chain connecting the isoindoline-1,3-dione core to another pharmacophore, such as a piperazine (B1678402) ring, are critical. Lengthening an alkyl chain from three to eight methylene (B1212753) groups significantly impacted activity against AChE and BuChE, with optimal lengths identified for each enzyme. mdpi.com
Substituents: The introduction of different substituents on aryl rings within the derivative structure can drastically alter binding affinity. For example, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives showed that adding substituents to the phenyl ring modified inhibitory activity against AChE. mdpi.com Similarly, in another series, N-benzyl pyridinium (B92312) hybrids with a para-fluoro substituent on the benzyl (B1604629) ring exhibited the highest inhibitory potency against AChE. nih.gov
Core Modifications: Even the core isoindoline-1,3-dione structure itself is a key pharmacophore. It is known to interact with the peripheral anionic site of AChE, highlighting its importance as a scaffold for designing new inhibitors. nih.gov
These computational SAR studies, by identifying which parts of the molecule are crucial for interaction, allow for a more targeted and efficient approach to drug design, reducing the need for extensive and costly synthesis of numerous compounds. jmpas.com
Derivatives, Analogues, and Structure Activity Relationship Sar Studies
Modifications of the Benzyl (B1604629) Moiety in Isoindoline-1,3-dione Systems
The benzyl group is a critical pharmacophoric element, and its modification has yielded significant insights into the SAR of this class of compounds.
Substituent Effects on the Benzyl Phenyl Ring
The introduction of various substituents onto the phenyl ring of the benzyl moiety has been shown to significantly influence the biological profile of isoindoline-1,3-dione derivatives. The nature, size, and position of these substituents can alter the electronic and lipophilic properties of the entire molecule, thereby affecting its interaction with biological targets.
For instance, in the development of acetylcholinesterase (AChE) inhibitors for potential Alzheimer's disease treatment, a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids were synthesized. nih.gov It was observed that para-fluoro substituted compounds exhibited the highest inhibitory potency against AChE. nih.gov Interestingly, a comparison with non-substituted analogues suggested that the size of the substituent on the benzyl moiety was a crucial factor for activity. nih.gov Another study on isoindoline-1,3-dione derivatives also noted that substitutions on the benzyl moiety did not always lead to a significant change in inhibitory activity, further highlighting the complex interplay of factors. nih.gov
The following interactive table summarizes the observed effects of different substituents on the benzyl phenyl ring from various studies.
| Substituent | Position | Observed Biological Effect | Reference |
| Fluoro (F) | para | Highest inhibitory potency against AChE | nih.gov |
| Methyl (CH₃) | para | Improved AChE inhibitory activities compared to chloro-substituted compounds | nih.gov |
| Chloro (Cl) | para | Varied, sometimes lower AChE inhibitory activity | nih.gov |
| Unsubstituted | - | Baseline activity for comparison | nih.gov |
Homologous Chain Length Variations in the Alkyl Linker
The length of the alkyl chain that connects the benzyl group to the isoindoline-1,3-dione core is another critical determinant of biological activity. Varying the number of methylene (B1212753) units in this linker alters the flexibility and spatial orientation of the pharmacophoric groups, which can significantly impact binding affinity to the target protein.
Studies on isoindoline-1,3-dione derivatives as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have systematically explored the effect of the alkyl linker length. nih.gov For instance, derivatives with N-benzylpiperidine and N-benzylamine moieties connected to the phthalimide (B116566) ring by an alkyl linker of varying lengths have been investigated. nih.gov It has been found that there is often an optimal chain length for maximum inhibitory activity. sigmaaldrich.comsigmaaldrich.com For example, in a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives, the inhibitory activity against AChE was found to be dependent on the length of the alkyl chain, which ranged from three to eight methylene groups. nih.gov This highlights the importance of the spatial distance between the phthalimide and benzyl moieties for effective interaction with the enzyme's active site. sigmaaldrich.com
Structural Variations of the Isoindoline-1,3-dione Core
The isoindoline-1,3-dione (phthalimide) scaffold is a versatile platform that has been extensively modified to create novel derivatives with a wide range of biological activities. nih.govmdpi.com
Fused Heterocyclic Ring Systems and Hybrid Formulations
A productive strategy in medicinal chemistry involves the fusion of the isoindoline-1,3-dione ring with other heterocyclic systems or the creation of hybrid molecules that combine distinct pharmacophores. beilstein-journals.orgslideshare.net This approach aims to generate compounds with novel or enhanced biological profiles by integrating the properties of different bioactive moieties. mdpi.comresearchgate.net
For example, isoindoline-1,3-dione has been hybridized with N-benzyl pyridinium to create potent anti-Alzheimer's agents. nih.gov In these hybrids, the phthalimide scaffold is thought to interact with the peripheral anionic site (PAS) of acetylcholinesterase due to its aromatic character. nih.gov Similarly, the fusion of a quinazoline (B50416) ring to the phthalimide core has been explored. mdpi.com Other research has focused on creating hybrids of isoindoline-1,3-dione with triazole moieties, which have shown promise as analgesic and anti-inflammatory candidates. neliti.com The synthesis of N-substituted isoindoline-1,3-diones incorporating a thiophene (B33073) moiety has also been reported, with these compounds exhibiting antioxidant activity. mdpi.com The rationale behind this molecular hybridization is to combine the therapeutic advantages of each component into a single molecule. researchgate.net
The following table provides examples of fused and hybrid heterocyclic systems based on the isoindoline-1,3-dione core and their reported biological activities.
| Fused/Hybrid Heterocycle | Biological Activity | Reference |
| N-benzyl pyridinium | Acetylcholinesterase inhibition | nih.gov |
| Quinazoline | Antioxidant | mdpi.com |
| Triazole | Analgesic, Anti-inflammatory | neliti.com |
| Thiophene | Antioxidant | mdpi.com |
Substituent Effects on the Phthalimide Ring System
The aromatic ring of the phthalimide core can also be substituted to modulate the molecule's properties. The introduction of substituents can influence the electronic distribution and steric profile of the compound, which in turn can affect its biological activity. nih.gov
For instance, research on isoindole-1,3(2H)-dione compounds has shown that the presence of silyl (B83357) ether (-OTBDMS and -OTMS), hydroxyl (-OH), and bromo (-Br) groups on the skeletal structure can confer anticancer activity. nih.gov The anticancer effects of these derivatives were found to vary depending on the specific combination of these groups. nih.gov Halogenation of the isoindole-1,3(2H) dione (B5365651) moiety has been shown to enhance antimicrobial, antileishmanial, and anticancer activities, with tetra-brominated derivatives being more effective than tetra-chlorinated ones. researchgate.net These findings underscore the importance of substitution on the phthalimide ring for tuning the biological activity of these compounds. researchgate.netnih.gov
Rational Design Principles for Enhanced Biological Activity Profiles
The wealth of SAR data has paved the way for the rational design of novel isoindoline-1,3-dione derivatives with improved biological properties. nih.gov A key principle is the optimization of the molecule's physicochemical properties, such as lipophilicity, which is crucial for its pharmacokinetic profile. researchgate.net
Molecular hybridization stands out as a powerful strategy. researchgate.net By combining the phthalimide scaffold with other known bioactive fragments, researchers can create multi-target ligands or compounds with synergistic effects. nih.gov For example, the design of isoindoline-1,3-dione-N-benzyl pyridinium hybrids was based on the idea of targeting both the catalytic and peripheral active sites of acetylcholinesterase. nih.gov
Computational tools, including molecular docking and in-silico ADME/Tox prediction, are increasingly employed to guide the design process. jmpas.com These methods allow for the prediction of binding modes and interactions with target proteins, helping to prioritize compounds for synthesis and biological evaluation. jmpas.com For instance, docking studies have been used to understand how N-phenyl substituted phthalimide compounds interact with enzymes like TNF-α and HDAC. jmpas.com This synergy between experimental synthesis and computational modeling accelerates the discovery of new and more effective therapeutic agents based on the 2-(benzylthio)isoindoline-1,3-dione scaffold.
Biological Activity Research and Mechanistic Insights in Vitro Studies
Enzyme Inhibition Studies
The ability of 2-(Benzylthio)isoindoline-1,3-dione and its analogs to inhibit specific enzymes is a cornerstone of its pharmacological profile. These inhibitory activities are crucial for understanding its potential therapeutic applications, particularly in the context of neurodegenerative diseases and other disorders where enzymatic dysregulation plays a key role.
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
Derivatives of isoindoline-1,3-dione have been identified as promising candidates for the treatment of Alzheimer's disease due to their ability to inhibit cholinesterases. nih.gov Specifically, a series of novel 1-H-isoindole-1,3(2H)-dione derivatives have been synthesized and evaluated for their inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Among these, certain derivatives showed significant inhibitory activity. For instance, a derivative with a phenyl substituent at the 4-position of a piperazine (B1678402) ring exhibited an IC50 value of 1.12 μM against AChE. nih.gov Another derivative, containing a diphenylmethyl moiety, displayed an IC50 of 21.24 μM against BuChE. nih.gov
In a separate study, 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were designed and assessed for their anticholinesterase activity. nih.gov The most potent compound in this series, featuring an ortho-chlorine substituent, demonstrated an IC50 value of 0.91 ± 0.045 μM against AChE. nih.gov This highlights the potential of the isoindoline-1,3-dione scaffold in developing effective cholinesterase inhibitors.
Table 1: Cholinesterase Inhibition by Isoindoline-1,3-dione Derivatives
| Derivative | Target Enzyme | IC50 (μM) |
| 1-H-isoindole-1,3(2H)-dione with 4-phenylpiperazine | Acetylcholinesterase (AChE) | 1.12 nih.gov |
| 1-H-isoindole-1,3(2H)-dione with diphenylmethyl moiety | Butyrylcholinesterase (BuChE) | 21.24 nih.gov |
| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | Acetylcholinesterase (AChE) | 0.91 ± 0.045 nih.gov |
Monoamine Oxidase (MAO-A and MAO-B) Inhibition
Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of monoamines, such as dopamine, serotonin, and norepinephrine. nih.gov Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. nih.gov While direct studies on this compound's MAO inhibitory activity are not extensively detailed in the provided results, related structures have been investigated. For example, 2-benzylidene-1-indanone (B110557) derivatives have been shown to be specific and potent inhibitors of MAO-B, with some compounds exhibiting IC50 values below 0.1 μM. nih.gov This suggests that the broader class of compounds to which this compound belongs may have potential for MAO inhibition.
Tyrosine Kinase (e.g., c-Src) Inhibition
The proto-oncogene c-Src, a plasma membrane-associated tyrosine kinase, is involved in cellular signaling pathways related to development and cancer. nih.gov Irreversible inhibitors of c-Src kinase have been developed, demonstrating improved potency and selectivity compared to their reversible counterparts. nih.gov While specific data on this compound is not available, the development of inhibitors for c-Src highlights the importance of this target in drug discovery. nih.govnih.gov
Xanthine (B1682287) Oxidase (XO) and Carbonic Anhydrase (CA) Isoenzyme Inhibition
Research has explored the inhibitory effects of isoindoline-1,3-dione derivatives on xanthine oxidase (XO) and carbonic anhydrase (CA) isoenzymes. researchgate.netnih.gov One study investigated novel hybrid isoindole-1,3(2H)-dione compounds and found that N-phenyl substituted derivatives exhibited better XO inhibitory activity than N-methyl or N-ethyl derivatives. researchgate.net
Furthermore, isoindoline-1,3-dione-based oximes and benzenesulfonamide (B165840) hydrazones have been synthesized and shown to be selective inhibitors of the tumor-associated carbonic anhydrase IX (CA IX) over the more common hCA I and II isoforms. nih.gov Another study on isoindole-1,3-dione-substituted sulfonamide derivatives demonstrated potent inhibitory activity against hCA isoenzymes, with Ki constants ranging from 7.96 to 48.34 nM. nih.gov
Table 2: Inhibition of Xanthine Oxidase and Carbonic Anhydrase by Isoindoline-1,3-dione Derivatives
| Derivative Class | Target Enzyme | Inhibition Metric | Value |
| N-phenyl isoindole-1,3-dione derivatives | Xanthine Oxidase (XO) | IC50 Range (μM) | 7.15 - 22.56 researchgate.net |
| Isoindole-1,3-dione-substituted sulfonamides | Carbonic Anhydrase (hCA I and II) | Ki Range (nM) | 7.96 - 48.34 nih.gov |
Enoyl-ACP Reductase (InhA) Inhibition
InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, is a crucial target for the development of new anti-tuberculosis drugs. nih.govnih.gov This enzyme is involved in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.govmdpi.com While direct inhibitors of InhA are sought to overcome resistance to existing drugs like isoniazid, specific studies on this compound were not found in the search results. However, various other classes of compounds, such as arylamides and triazoles, have been identified as potent InhA inhibitors. nih.govmdpi.com
Antimicrobial Research
The isoindoline-1,3-dione scaffold is a recurring motif in compounds with demonstrated antimicrobial properties. derpharmachemica.comrajpub.comnih.govgsconlinepress.com Several studies have reported the synthesis and evaluation of novel isoindoline-1,3-dione derivatives against a range of bacterial and fungal strains. derpharmachemica.comrajpub.comgsconlinepress.com For instance, some synthesized compounds have shown potent activity and are considered promising antibacterial and antifungal agents. derpharmachemica.com In one study, a series of new cyclic imide derivatives were synthesized and tested, with almost all compounds showing moderate antimicrobial activity. gsconlinepress.com Another investigation found that a specific derivative, 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl} isoindoline-1,3-dione, exhibited broad-spectrum antibacterial activity. rajpub.com
Antibacterial Activity against Specific Bacterial Strains
While specific data on the antibacterial activity of this compound against particular bacterial strains is not extensively detailed in the provided search results, the broader class of isoindoline-1,3-dione derivatives has been a subject of antibacterial research. Studies have reported the synthesis and in-vitro antibacterial screening of new isoindoline-1,3-dione derivatives. researchgate.net For instance, some amidine derivatives of related heterocyclic systems have demonstrated effectiveness against both bacteria and fungi, with minimum inhibitory concentrations (MICs) as low as 3-12 µg/ml against yeasts and 25 µg/ml against Gram-positive bacteria and molds. nih.gov The general interest in isoindoline-2,3-dione derivatives stems from their documented broad-spectrum antimicrobial activity, acting on multiple cellular targets. nih.gov
Antifungal Activity against Fungal Species
Similar to its antibacterial properties, the specific antifungal activity of this compound is not explicitly detailed. However, the isoindoline-1,3-dione scaffold is recognized for its contribution to antifungal activity. Research on related compounds, such as certain 1,2,3-dithiazole derivatives, has shown potent antifungal effects. nih.gov For example, some of these compounds were active against Candida albicans and Cryptococcus neoformans var. grubii with MIC values of less than or equal to 16 μg/mL. nih.gov This suggests that the core structure is a viable pharmacophore for developing new antifungal agents.
Antimycobacterial Activity
The antimycobacterial potential of isoindoline-1,3-dione derivatives has been a significant area of investigation. nih.gov The synthesis of conjugates combining the isoindoline-1,3-dione subunit with other active moieties has yielded compounds with notable activity against Mycobacterium leprae and Mycobacterium tuberculosis. nih.gov In one study, a series of secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines were synthesized and evaluated for their antimycobacterial activities. One of the most potent compounds from this series exhibited a minimum inhibitory concentration (MIC) of 6.25 μg/mL against M. tuberculosis. nih.govrsc.org While these compounds are derivatives, the findings highlight the importance of the isoindoline-1,3-dione core in achieving antimycobacterial efficacy.
Anti-biofilm and Antiquorum Sensing Properties
The search for novel agents to combat bacterial resistance has led to the exploration of compounds that can inhibit biofilm formation and quorum sensing (QS), key mechanisms in bacterial virulence. nih.govmdpi.comnih.gov Indole (B1671886) and its derivatives, which share structural similarities with the isoindoline (B1297411) portion of the target compound, have been shown to interfere with the QS systems of a wide range of bacterial pathogens, including Serratia marcescens. frontiersin.org These compounds can suppress the production of virulence factors and inhibit biofilm formation. frontiersin.org While direct studies on this compound are not specified, the known anti-biofilm and anti-QS properties of related heterocyclic compounds suggest a potential avenue for future research. nih.gov For example, certain synthetic compounds have demonstrated significant anti-quorum sensing potential against Chromobacterium pseudoviolaceum. nih.gov
Anti-Inflammatory Effects
The anti-inflammatory properties of isoindoline-1,3-dione derivatives are well-documented. nih.gov
Cyclooxygenase (COX-1 and COX-2) Inhibition Profiles
Cyclooxygenase (COX) enzymes are key targets in the management of inflammation. nih.govnih.gov A series of N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones were designed and shown to inhibit both COX-1 and COX-2. nih.gov Similarly, a series of 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones were found to be potent and selective inhibitors of COX-2. nih.gov In one study, aminoacetylenic isoindoline-1,3-diones demonstrated significant activity as both anti-inflammatory agents and as inhibitors of COX-1 and COX-2. arabjchem.org One particular derivative was found to be more effective than ibuprofen (B1674241) and diclofenac (B195802) at the same dose. arabjchem.org These findings underscore the potential of the isoindoline-1,3-dione scaffold in the design of new anti-inflammatory drugs.
Cellular and Biochemical Mechanisms of Anti-inflammatory Action
The anti-inflammatory action of isoindoline-1,3-dione derivatives extends beyond simple COX inhibition. Studies have shown that these compounds can modulate the production of key inflammatory cytokines. nih.gov For instance, certain aminoacetylenic isoindoline-1,3-dione derivatives were found to suppress the production of tumor necrosis factor-alpha (TNF-α) from monocytes and macrophages. nih.gov Furthermore, one derivative enhanced the production of the anti-inflammatory cytokine transforming growth factor-beta (TGF-β) from CD4+CD25+ regulatory T cells. nih.gov This modulation of cytokine production represents a significant cellular mechanism for their anti-inflammatory effects.
Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines (In Vitro)
There is no available research data detailing the cytotoxic and antiproliferative effects of this compound on cancer cell lines.
Specific studies investigating the cellular mechanisms of cytotoxicity for this compound have not been reported in the scientific literature.
DNA-Binding Affinity Investigations
There are no published studies on the DNA-binding affinity of this compound.
Applications in Chemical Synthesis and Materials Science
Utility as Synthetic Intermediates and Building Blocks
While specific research detailing the synthetic utility of 2-(Benzylthio)isoindoline-1,3-dione is not extensively documented, the broader class of N-substituted isoindoline-1,3-diones, particularly N-thio derivatives, serves as valuable intermediates in organic synthesis. These compounds are recognized for their ability to deliver sulfur-containing moieties to various organic molecules.
N-Sulfenylphthalimides, which are structurally analogous to this compound, are effective electrophilic sulfenylating agents. They are employed in reactions to form carbon-sulfur bonds, a fundamental transformation in the synthesis of numerous biologically active compounds and functional materials. For instance, these reagents can react with organozinc compounds in the presence of a copper catalyst to produce a variety of thioethers. This method is notable for its mild reaction conditions and tolerance of a wide range of functional groups.
The reactivity of the N-S bond in these compounds allows for the transfer of the "SR" group (in this case, the benzylthio group) to a nucleophilic carbon, generating new sulfur-containing molecules. This capability positions them as important building blocks for the construction of more complex chemical architectures. The isoindoline-1,3-dione portion of the molecule acts as a good leaving group, facilitating these transfer reactions.
Catalytic Applications Involving Isoindoline-1,3-dione Derived Structures
The rigid and predictable geometry of the isoindoline-1,3-dione scaffold has made it an attractive platform for the design of catalysts and chiral ligands for asymmetric synthesis.
Use as Catalytic Scaffolds or Components in Organic Transformations
While direct catalytic applications of this compound have not been reported, the isoindoline-1,3-dione moiety is increasingly being incorporated into the design of organocatalysts. The structural rigidity and the presence of carbonyl groups that can engage in hydrogen bonding and other non-covalent interactions make this framework an excellent scaffold. By attaching catalytically active functional groups to the isoindoline-1,3-dione core, researchers can create well-defined catalytic environments.
These scaffolds can be functionalized to bear acidic or basic sites, or hydrogen-bond donors, enabling them to catalyze a variety of organic transformations. The defined stereochemical environment of a chiral isoindoline-1,3-dione scaffold can also be exploited to influence the stereochemical outcome of a reaction.
Role in Asymmetric Catalysis
A significant area of application for isoindoline-1,3-dione derivatives is in the field of asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral molecule. Chiral isoindolinones, which are closely related to isoindoline-1,3-diones, have been extensively reviewed as valuable building blocks for the synthesis of natural product-like compounds.
The development of catalytic asymmetric methods to produce chiral isoindolinones has been a major focus. These strategies often employ chiral catalysts, which can be either metal complexes with chiral ligands or purely organic molecules (organocatalysts). Various types of organocatalysts, including chiral phosphoric acids, phase transfer catalysts, and chiral thioureas, have been successfully used to induce enantioselectivity in reactions that form the isoindolinone core. Similarly, chiral transition-metal complexes of rhodium, palladium, iridium, copper, magnesium, and nickel have proven effective.
In these catalytic systems, the chiral catalyst interacts with the starting materials in a way that directs the reaction to favor the formation of one enantiomer over the other. While this compound itself is not chiral, the broader principle of using the isoindoline-1,3-dione framework in the design of chiral ligands and catalysts is a key area of research. By modifying the isoindoline-1,3-dione structure with chiral auxiliaries or by creating inherently chiral versions of the scaffold, chemists can develop new and efficient catalysts for asymmetric transformations.
Potential in Advanced Materials with Specific Optical and Electronic Properties
The isoindoline-1,3-dione moiety is a chromophoric unit that possesses interesting electronic and optical properties. The delocalized π-electron system within this structure makes it a promising candidate for the development of advanced materials.
Organic compounds with high nonlinear optical (NLO) properties are of great interest for applications in telecommunications, optical data storage, and information processing. The delocalized π-electrons in isoindoline-1,3-dione derivatives make them suitable candidates for NLO materials. Theoretical studies have been conducted on systems that incorporate the isoindoline-1,3-dione unit as an electron-acceptor group, demonstrating their potential for significant NLO responses.
The optical properties of various N-substituted isoindoline-1,3-dione compounds have been investigated experimentally. These studies involve measuring properties such as UV-Vis absorption, transmittance, optical band gap, and refractive index. The data from these studies can be used to tailor the properties of materials for specific applications, such as dielectric materials or insulators.
Below is a table summarizing some of the key optical parameters that have been studied for isoindoline-1,3-dione derivatives, showcasing their tunable nature.
| Property | Description | Typical Range of Values for Isoindoline-1,3-dione Derivatives |
| Absorbance Maximum (λmax) | The wavelength at which a substance absorbs the most light. | 229 - 231 nm (in the near-ultraviolet region) |
| Optical Band Gap (Eg) | The energy difference between the top of the valence band and the bottom of the conduction band. | Varies depending on substitution |
| Refractive Index (n) | A measure of how much the path of light is bent, or refracted, when entering a material. | Varies depending on substitution |
These properties can be fine-tuned by altering the substituent on the nitrogen atom of the isoindoline-1,3-dione ring. This modularity allows for the rational design of materials with specific optical and electronic characteristics for a wide array of technological applications.
Coordination Chemistry and Metal Complexation of Isoindoline Based Ligands
Design and Synthesis of Isoindoline-Derived Ligands for Metal Complexation
The design of isoindoline-derived ligands typically revolves around a central isoindoline (B1297411) core, which can be functionalized with various coordinating groups. A common synthetic starting point is 1,3-diiminoisoindoline or phthalonitrile. semanticscholar.orgacs.org For instance, 1,3-bis(2'-Ar-imino)isoindolines can be prepared by reacting 1,3-diiminoisoindoline with two equivalents of a corresponding amino-aryl compound, such as 2-amino-imidazole sulfate. semanticscholar.org This modular approach allows for the introduction of different aryl substituents (e.g., pyridyl, thiazolyl, benzimidazolyl), which in turn influences the electronic properties of the resulting metal complexes. semanticscholar.org
Another synthetic strategy involves the metal-ion-facilitated condensation of phthalonitrile with primary aromatic amines to form 1,3-bis(arylimino)isoindolines. researchgate.net This method can be catalyzed by alkaline earth salts or divalent transition metal acetates and chlorides under mild conditions. researchgate.net The resulting ligands are often pincer-type, capable of tridentate coordination to a metal center. researchgate.netnih.gov The synthetic route can be adapted to create unsymmetrical ligands by using different heterocyclic moieties. nih.gov
While much of the research focuses on 1,3-bis(imino)isoindoline derivatives, other isoindoline scaffolds are also utilized. For example, ligands can be synthesized from N-hydroxymethyl phthalimide (B116566) and substituted phenols, such as 2,4-dihydroxyacetophenone, to create ligands like 2-[5-acetyl-2,4-dihydroxy benzyl]-1H-isoindole-1,3(2H)-dione.
Synthesis and Characterization of Metal Complexes with Isoindoline-Based Ligands
A variety of metal complexes have been synthesized using isoindoline-based ligands, incorporating transition metals such as manganese, iron, cobalt, nickel, copper, zinc, and platinum. semanticscholar.orgresearchgate.netnih.gov The synthesis of these complexes generally involves the reaction of the isoindoline-based ligand with a suitable metal salt in an appropriate solvent. For instance, divalent manganese complexes of the type [MII(HL)Cl2] have been prepared with a series of 1,3-bis(2'-Ar-imino)isoindolines. semanticscholar.org Similarly, copper(II) and nickel(II) NNN pincer complexes have been prepared with 1,3-bis((6-methylpyridin-2-yl)imino)isoindolin-2-ide. rsc.org
The stoichiometry of the resulting complexes can vary, with both 1:1 and 2:1 ligand-to-metal ratios being common. researchgate.net The coordination mode can also differ, with the isoindoline ligand acting as either a neutral or a monoanionic tridentate chelate after deprotonation of the isoindoline NH group. researchgate.netsemanticscholar.org
Characterization of these metal complexes is typically carried out using a range of spectroscopic and analytical techniques, including:
Elemental Analysis nih.gov
Infrared (IR) Spectroscopy nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) nih.gov
UV-Visible (UV-Vis) Spectroscopy nih.govnih.gov
Mass Spectrometry nih.gov
Molar Conductivity Measurements mdpi.com
These methods provide crucial information about the composition and coordination environment of the metal complexes.
Spectroscopic and Structural Analysis of Coordination Compounds (e.g., Pt(II) complexes)
Spectroscopic and structural analyses provide deep insights into the geometry and electronic structure of metal complexes with isoindoline-based ligands. X-ray crystallography has been instrumental in determining the precise coordination environment of the metal center.
For instance, the single-crystal structures of copper(II) and nickel(II) complexes with a bis(pyridylimino)isoindoline derivative confirmed a distorted trigonal bipyramidal geometry, with three nitrogen atoms from the ligand in the equatorial plane and two axial water molecules. rsc.org In contrast, an iron(II) complex with 1,3-bis(2′-pyridylimino)isoindoline was found to have a distorted octahedral geometry. nih.gov
Platinum(II) complexes with unsymmetrical bis(2-pyridylimino)isoindolate analogues have been synthesized and extensively studied. nih.gov X-ray crystallography of one such complex, Pt(L)Cl, revealed a distorted square planar environment at the Pt(II) center. nih.gov The ¹H and ¹³C NMR spectra of these complexes provide detailed information about the ligand framework upon coordination. nih.gov
UV-Vis absorption spectra of these Pt(II) complexes show ligand-based bands and metal-to-ligand charge-transfer (MLCT) features in the visible region (400–550 nm). nih.gov Many of these platinum(II) complexes are luminescent, with emission wavelengths tunable by modifying the heterocyclic donor groups on the isoindoline ligand. nih.govresearchgate.net The emission is often derived from a triplet excited state with mixed intraligand and MLCT character. researchgate.net
| Compound/Complex | Analytical Technique | Key Findings |
| Pt(L)Cl complexes | X-ray Crystallography | Distorted square planar geometry at the Pt(II) center. nih.gov |
| Pt(L)Cl complexes | UV-Vis Spectroscopy | Absorption bands in the visible region (400-550 nm) due to ligand-based and MLCT transitions. nih.gov |
| Pt(L)Cl complexes | Luminescence Spectroscopy | Emission wavelengths tunable between 550-678 nm by varying heterocyclic donors. nih.gov |
| [Cu(BPIMe)(H₂O)₂]ClO₄ | X-ray Crystallography | Distorted trigonal bipyramidal geometry. rsc.org |
| Fe(indH)(CH₃CN)₃₂ | X-ray Crystallography | Distorted octahedral geometry. nih.gov |
Redox Properties and Potential Catalytic Applications of Metal Complexes
The redox behavior of metal complexes with isoindoline-based ligands is a key area of investigation, as it underpins their potential in catalysis and other applications. These ligands can be "redox-active," meaning they can participate in electron transfer processes, acting as an electron reservoir. sfu.cayale.edu
Cyclic voltammetry is a common technique used to study the redox properties of these complexes. For Pt(II) complexes with unsymmetrical bis(2-pyridylimino)isoindolate analogues, an irreversible oxidation between +0.75 and +1.0 V (attributed to the Pt²⁺/³⁺ couple) and several ligand-based reductions are observed. nih.gov In some cases, fully reversible reductions are noted between -1.4 and -1.9 V. nih.govresearchgate.net The redox potentials of manganese(II) complexes with 1,3-bis(2'-Ar-imino)isoindolines can be systematically varied by changing the aryl substituent on the ligand, spanning a range of over 560 mV. semanticscholar.org
The tunable redox properties and structural versatility of these complexes make them promising candidates for various catalytic applications.
Oxidation Catalysis : An iron(II) complex of 1,3-bis(2′-pyridylimino)isoindoline has been shown to be a suitable catalyst for the oxidation of thioanisoles and benzyl (B1604629) alcohols using hydrogen peroxide as the oxidant. nih.gov Manganese(II) complexes with similar ligands have demonstrated catalase-like activity, catalyzing the dismutation of hydrogen peroxide, and have been investigated as bleaching catalysts. semanticscholar.org
CO₂ Reduction : Copper(II) and nickel(II) complexes with bis(pyridylimino)isoindoline ligands have shown catalytic activity for the electrochemical reduction of carbon dioxide, although they may decompose to heterogeneous materials on the electrode surface during prolonged electrolysis. rsc.org
Palladium-Catalyzed Reactions : Palladium(II) complexes with chiral bis(oxazol-2-ylimino)isoindoline-based pincer ligands are being explored as potential catalysts for enantioselective reactions. rsc.org
The relationship between the redox potential of the metal center and the catalytic activity is often a key focus of these studies. For example, in the manganese(II)-catalyzed dismutation of H₂O₂ and oxidative bleaching, a linear correlation was observed between the catalytic activity and the Mn³⁺/Mn²⁺ redox potentials. semanticscholar.org
Future Research Directions and Emerging Trends
Development of Novel and Green Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes for isoindoline-1,3-dione derivatives is a key focus of contemporary research. Traditional methods for synthesizing N-substituted phthalimides often involve harsh reaction conditions and the use of hazardous solvents. Future research will likely prioritize the adoption of green chemistry principles to overcome these limitations.
Key areas of exploration include:
Solvent-Free Reactions: The use of solventless conditions, or green solvents like water and ionic liquids, is expected to gain more traction. These approaches not only reduce environmental impact but can also lead to improved yields and simplified purification processes.
Catalytic Innovations: The development and application of novel catalysts are crucial. For instance, the use of biodegradable and non-toxic biopolymers as catalysts presents a promising avenue. An example is the use of quaternized chitosan as a catalyst for the synthesis of N-alkylthio-phthalimides. This method offers an environmentally friendly alternative to traditional base-catalyzed reactions.
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. The application of these techniques to the synthesis of N-thio-substituted isoindoline-1,3-diones could lead to more efficient and sustainable processes.
Comprehensive Mechanistic Elucidation of Biological Activities
While various biological activities have been reported for the broader class of isoindoline-1,3-dione derivatives, a deep and comprehensive understanding of their mechanisms of action at the molecular level is often lacking. Future research will need to move beyond preliminary screening to detailed mechanistic studies.
Emerging trends in this area include:
Target Identification and Validation: Identifying the specific cellular and molecular targets of these compounds is paramount. This can be achieved through a combination of techniques such as affinity chromatography, proteomics, and genetic screening.
Enzyme Inhibition Kinetics: For derivatives showing enzymatic inhibition, detailed kinetic studies are necessary to understand the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is vital for understanding how these compounds interact with their biological targets.
Cellular Pathway Analysis: Investigating the effects of these compounds on specific cellular signaling pathways will provide a more holistic view of their biological effects. Techniques such as Western blotting, qPCR, and reporter gene assays will be instrumental in these studies.
Rational Design and Synthesis of Highly Potent and Selective Analogues
The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Future research will leverage this scaffold to design and synthesize new analogues with enhanced potency and selectivity for specific biological targets.
Key strategies in this endeavor include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure of 2-(Benzylthio)isoindoline-1,3-dione and related compounds, followed by biological evaluation, will help to establish clear structure-activity relationships. This knowledge is essential for guiding the design of more effective molecules.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved pharmacokinetic or pharmacodynamic properties.
Hybrid Molecule Design: Combining the isoindoline-1,3-dione scaffold with other known pharmacophores can lead to the development of hybrid molecules with dual or synergistic biological activities.
Exploration of New Application Areas Beyond Medicinal Chemistry
While the primary focus of research on isoindoline-1,3-dione derivatives has been in medicinal chemistry, their unique chemical properties suggest potential applications in other fields. A notable example is the use of a related compound, N-(Cyclohexylthio)phthalimide, as a prevulcanization inhibitor in the rubber industry. This demonstrates the potential for N-thio-substituted phthalimides to find utility in materials science.
Future research could explore applications in areas such as:
Agrochemicals: The biological activity of phthalimide (B116566) derivatives suggests they could be investigated as potential herbicides, fungicides, or plant growth regulators.
Organic Electronics: The aromatic nature of the isoindoline-1,3-dione core makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Polymer Science: These compounds could be explored as monomers for the synthesis of novel polymers with unique thermal or optical properties.
Synergistic Integration of Experimental and Computational Approaches in Research
The integration of computational and experimental methods is becoming increasingly important in chemical and biological research. This synergistic approach can accelerate the discovery and development process for new isoindoline-1,3-dione derivatives.
Future research will likely see a greater emphasis on:
Molecular Docking and Dynamics Simulations: These computational techniques can be used to predict how these compounds bind to their biological targets, providing insights that can guide the design of more potent and selective analogues.
Quantum Chemical Calculations: These methods can be used to understand the electronic properties of these molecules, which can be correlated with their reactivity and biological activity.
In Silico ADMET Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates, helping to identify promising compounds for further experimental investigation.
The table below summarizes some of the research findings on isoindoline-1,3-dione derivatives that inform the future directions for this compound.
| Research Area | Compound Class | Key Findings |
| Green Synthesis | N-alkylthio-phthalimides | Quaternized chitosan can be used as an effective and environmentally friendly catalyst. |
| Biological Activity | Phthalimide derivatives | Inhibition of enzymes such as acetylcholinesterase and potential as anticancer agents. |
| Rational Design | N-substituted phthalimides | Structure-activity relationship studies have guided the development of more potent enzyme inhibitors. |
| New Applications | N-(Cyclohexylthio)phthalimide | Used as a prevulcanization inhibitor in the rubber industry. |
| Computational Studies | Phthalimide derivatives | Molecular docking and dynamics simulations have been used to elucidate binding modes with biological targets. |
Q & A
Q. What are the common synthetic routes for 2-(benzylthio)isoindoline-1,3-dione?
The compound can be synthesized via nucleophilic substitution or photocatalytic C–S bond formation. For example:
- Nucleophilic substitution : React phthalimide derivatives (e.g., 2-chloromethylisoindoline-1,3-dione) with benzylthiol (PhCH₂SH) in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Photocatalytic C–S bond formation : Use N-thiophthalimide derivatives under visible light with catalysts like Ru(bpy)₃Cl₂ to generate thiyl radicals, enabling C–S coupling with benzylthiol precursors .
Q. Which spectroscopic methods are critical for characterizing this compound?
- 1H/13C NMR : Confirm the benzylthio substituent (δ ~3.8–4.2 ppm for CH₂S; δ ~127–140 ppm for aromatic carbons) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ for C₁₅H₁₁NO₂S: calculated 278.06, observed 278.1) .
- FT-IR : Identify carbonyl stretches (ν ~1700–1770 cm⁻¹ for the phthalimide ring) .
Q. What reaction mechanisms are involved in its synthesis?
- Radical-based pathways : In photocatalytic synthesis, thiyl radicals (RS•) form via hydrogen atom transfer (HAT), coupling with phthalimide-derived radicals to establish the C–S bond .
- SN2 displacement : Halogenated phthalimide derivatives react with benzylthiolate anions (PhCH₂S⁻) in a bimolecular nucleophilic substitution .
Advanced Research Questions
Q. How can low yields in the synthesis of this compound be addressed?
- Catalyst optimization : Screen transition-metal catalysts (e.g., CuI, FeCl₃) to enhance reaction efficiency. Evidence shows Ru-based photocatalysts improve radical-mediated C–S coupling yields .
- Solvent effects : Test polar aprotic solvents (e.g., DMSO, acetonitrile) to stabilize intermediates. For example, n-propanol with pyridine increased yields in analogous phthalimide syntheses .
- Temperature control : Lower temperatures (e.g., 40°C) may suppress side reactions like oxidation of benzylthiol .
Q. How do structural modifications influence biological activity in isoindoline-1,3-dione derivatives?
- Substituent effects : Electron-withdrawing groups (e.g., –Cl, –OCH₃) on the benzylthio moiety enhance anti-Alzheimer activity by modulating acetylcholinesterase inhibition. For example, 2,4-dichloro-substituted analogs showed 31.4% yield and improved bioactivity .
- Steric hindrance : Bulky substituents reduce binding to enzyme active sites. Derivatives with methyl groups on the benzyl ring exhibited lower potency compared to methoxy variants .
Q. How should contradictory data in bioactivity assays be resolved?
- Dose-response validation : Repeat assays across multiple concentrations to confirm trends. Inconsistent IC₅₀ values may arise from assay interference (e.g., solvent DMSO affecting enzyme kinetics) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to validate binding modes. Discrepancies between experimental and predicted activities often highlight solubility or aggregation issues .
Q. What strategies optimize regioselectivity in C–S bond formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
